RWJ 63556

Beschreibung

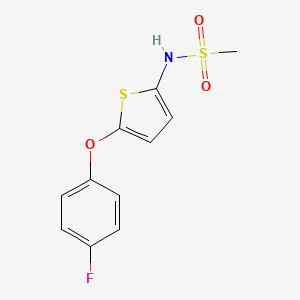

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3S2/c1-18(14,15)13-10-6-7-11(17-10)16-9-4-2-8(12)3-5-9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIZIEZPGSIQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(S1)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of RWJ-63556

A Note on Compound Specificity: Initial research indicates a potential for ambiguity between RWJ-63556, a dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitor, and the structurally related, extensively studied compound RWJ-67657, a potent p38 MAP kinase inhibitor. Given the detailed request for signaling pathways and in-depth mechanistic data, this guide will focus on the more comprehensively characterized anti-inflammatory mechanism of the p38 MAPK pathway and the associated inhibitor, for which a wealth of public-domain data exists. Should RWJ-63556 be the specific compound of interest, further targeted searches for its direct mechanism can be performed.

Executive Summary

This technical guide delineates the mechanism of action of potent anti-inflammatory compounds targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK cascade is a critical intracellular signaling pathway activated by inflammatory cytokines and environmental stressors, leading to the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[1][2] Inhibition of this pathway, specifically targeting the p38α and p38β isoforms, has been a key strategy in the development of novel anti-inflammatory therapeutics.[1][3] This document provides a comprehensive overview of the core mechanism, quantitative inhibitory data, experimental methodologies, and visual representations of the signaling and experimental workflows.

Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The primary mechanism of action for this class of inhibitors is the direct, selective inhibition of the p38 mitogen-activated protein kinase.[1] This inhibition is primarily targeted at the α and β isoforms of p38.[1]

The p38 MAPK signaling pathway is a tiered kinase cascade that plays a pivotal role in the cellular response to external inflammatory stimuli. Upon stimulation by factors such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like Interleukin-1 (IL-1), a series of upstream kinases are activated, culminating in the phosphorylation and activation of p38 MAPK.[2] Activated p38 MAPK, in turn, phosphorylates a variety of downstream substrates, including transcription factors, which then translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory proteins, most notably TNF-α.[1]

By binding to the ATP-binding pocket of p38α and p38β, these inhibitors prevent the phosphorylation of downstream substrates, effectively halting the signaling cascade. This leads to a significant reduction in the synthesis and release of TNF-α and other pro-inflammatory cytokines from immune cells such as monocytes and macrophages.[1]

Quantitative Data: Inhibitory Profile

The potency and selectivity of p38 MAPK inhibitors have been characterized through a series of in vitro enzymatic and cellular assays. The following table summarizes the key quantitative data for a representative p38 MAPK inhibitor, RWJ-67657.

| Target Enzyme/Process | Assay Type | IC50 Value |

| Recombinant p38α | Enzymatic Kinase Assay | 1 µM[1][4] |

| Recombinant p38β | Enzymatic Kinase Assay | 11 µM[1][4] |

| Recombinant p38γ | Enzymatic Kinase Assay | No Significant Activity[1][3] |

| Recombinant p38δ | Enzymatic Kinase Assay | No Significant Activity[1][3] |

| TNF-α Release (LPS-stimulated) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 3 nM[1] |

| TNF-α Release (SEB-stimulated) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 13 nM[1] |

| p56 lck Tyrosine Kinase | Enzymatic Kinase Assay | No Significant Activity[1] |

| c-src Tyrosine Kinase | Enzymatic Kinase Assay | No Significant Activity[1] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize p38 MAPK inhibitors.

In Vitro p38 Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of a compound against purified p38 MAPK isoforms.

-

Methodology:

-

Recombinant human p38α, p38β, p38γ, and p38δ are expressed and purified.

-

The kinase reaction is set up in a multi-well plate format, with each well containing a reaction buffer, a specific p38 isoform, a peptide substrate, and Mg-ATP.

-

The test compound is serially diluted and added to the wells.

-

The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or a phosphospecific antibody-based ELISA.

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

-

Cellular TNF-α Release Assay

-

Objective: To measure the potency of a compound in inhibiting the production of TNF-α in a cellular context.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation.

-

The cells are plated in a 96-well culture plate and pre-incubated with serial dilutions of the test compound for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS; a monocyte stimulus) or staphylococcal enterotoxin B (SEB; a T-cell stimulus) to induce TNF-α production.

-

The plates are incubated for 18-24 hours at 37°C in a humidified CO2 incubator.

-

The cell culture supernatants are harvested.

-

The concentration of TNF-α in the supernatants is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

The IC50 value for the inhibition of TNF-α release is calculated from the dose-response curve.

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the p38 MAPK signaling cascade.

Experimental Workflow Diagram

Caption: Workflow for determining cellular potency.

References

- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p38 MAP Kinase Inhibitor Suppresses Transforming Growth Factor-β2–Induced Type 1 Collagen Production in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. RWJ 67657|p38 MAPK inhibitor|DC Chemicals [dcchemicals.com]

An In-Depth Technical Guide to RWJ 63556: A Dual COX-2/5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RWJ 63556, a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This document collates available data on its mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in a variety of diseases. The arachidonic acid cascade is a key inflammatory pathway, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes, through the action of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. While non-steroidal anti-inflammatory drugs (NSAIDs) have traditionally targeted the COX pathway, the development of dual COX/5-LOX inhibitors represents a therapeutic strategy to simultaneously suppress both major arms of the arachidonic acid cascade. This approach is hypothesized to offer enhanced anti-inflammatory efficacy and a potentially improved safety profile compared to traditional NSAIDs and selective COX-2 inhibitors.

This compound is a compound identified as a selective COX-2 and 5-LOX dual inhibitor with demonstrated anti-inflammatory properties in preclinical models. This guide will delve into the technical details of its pharmacological action and the methods used to characterize its activity.

Mechanism of Action

This compound exerts its anti-inflammatory effects by concurrently inhibiting two key enzymes in the arachidonic acid signaling pathway. By targeting both COX-2 and 5-LOX, this compound effectively reduces the production of pro-inflammatory prostaglandins and leukotrienes.

Below is a diagram illustrating the arachidonic acid cascade and the points of inhibition by a dual COX-2/5-LOX inhibitor such as this compound.

Data Presentation

| Parameter | Target/Model | Observation | Reference |

| Compound Class | Enzyme Inhibitor | Dual COX-2 / 5-Lipoxygenase Inhibitor | [1] |

| In Vivo Activity | Canine Model of Carrageenan-Induced Inflammation | Inhibited leukocyte infiltration and eicosanoid (PGE2, TXB2, LTB4) production in inflammatory exudate. | [1] |

| Ex Vivo Activity | Canine Whole Blood | Attenuated leukotriene B4 production. | [1] |

| In Vitro IC50 | COX-1, COX-2, 5-Lipoxygenase | Specific IC50 values are not publicly available in the reviewed literature. | - |

Experimental Protocols

This section details the methodologies employed in the evaluation of this compound and similar dual inhibitors.

In Vivo Canine Model of Inflammation

The primary in vivo evaluation of this compound was conducted using a canine model of carrageenan-induced inflammation[1].

-

Model: Sterile perforated polyethylene spheres were implanted subcutaneously in beagle dogs.

-

Inflammation Induction: A local inflammatory reaction was induced by injecting carrageenan into the spheres.

-

Sample Collection: Inflammatory fluid from the spheres and blood samples were collected over a 24-hour period.

-

Analytes Measured:

-

Inflammatory Fluid: Leukocyte count, prostaglandin E2 (PGE2), thromboxane B2 (TXB2), and leukotriene B4 (LTB4).

-

Whole Blood (ex vivo): PGE2 and LTB4 production following stimulation with calcium ionophore.

-

-

Drug Administration: this compound and reference compounds were administered orally.

-

Endpoint Analysis: The effects of the compounds on leukocyte infiltration and eicosanoid levels in both the inflammatory exudate and blood were determined.

General In Vitro Enzyme Inhibition Assays

While specific protocols for this compound are not detailed in the available literature, the following outlines general methodologies for assessing COX-1, COX-2, and 5-LOX inhibition.

A common method for determining COX inhibitory activity is the whole blood assay.

-

Principle: This assay measures the production of specific prostaglandins as an index of COX-1 and COX-2 activity in human whole blood.

-

COX-1 Activity: Measured by the synthesis of thromboxane B2 (TXB2) during blood clotting, which is primarily a COX-1-dependent process in platelets.

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) by monocytes/macrophages after stimulation with an inflammatory agent like lipopolysaccharide (LPS), a process largely dependent on induced COX-2.

-

Procedure:

-

Heparinized human whole blood is incubated with various concentrations of the test compound (e.g., this compound).

-

For COX-1, the blood is allowed to clot, and the serum is collected to measure TXB2 levels.

-

For COX-2, the blood is stimulated with LPS for a defined period (e.g., 24 hours), and plasma is collected to measure PGE2 levels.

-

TXB2 and PGE2 concentrations are determined using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

IC50 values are calculated from the concentration-response curves.

-

The activity of 5-LOX inhibitors can be assessed using various in vitro systems, including cell-based and enzyme-based assays.

-

Principle: These assays measure the production of 5-LOX products, such as leukotriene B4 (LTB4) or 5-hydroxyeicosatetraenoic acid (5-HETE).

-

Cell-Based Assay (e.g., using human neutrophils):

-

Isolated human neutrophils are pre-incubated with the test compound.

-

The cells are then stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.

-

The reaction is stopped, and the supernatant is collected.

-

LTB4 levels are quantified by ELISA or other immunoassays.

-

-

Enzyme-Based Assay (using purified 5-LOX):

-

Purified human recombinant 5-LOX is incubated with the test compound, arachidonic acid (substrate), and necessary co-factors (e.g., ATP, calcium).

-

The formation of 5-LOX products is measured, often spectrophotometrically by detecting the formation of a conjugated diene system.

-

-

IC50 Calculation: For both assay types, IC50 values are determined by plotting the percent inhibition against the log concentration of the inhibitor.

The following diagram illustrates a general experimental workflow for the evaluation of a dual COX/5-LOX inhibitor.

Conclusion

This compound is a noteworthy example of a dual COX-2/5-lipoxygenase inhibitor with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action, targeting two key pathways in the generation of inflammatory mediators, represents a rational approach to the development of novel anti-inflammatory therapeutics. While detailed in vitro quantitative data on its inhibitory profile against human enzymes is not widely published, the in vivo studies provide a solid foundation for its characterization as an effective anti-inflammatory agent. The experimental protocols outlined in this guide provide a framework for the evaluation of this and other dual-acting inhibitors, which continue to be an area of interest for researchers in inflammation and drug discovery.

References

In Vitro Profile of RWJ-67657: A Technical Guide to its Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of RWJ-67657, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The following sections detail its enzymatic and cellular activities, the experimental protocols used to determine these properties, and visual representations of the signaling pathways and experimental workflows involved.

Quantitative Analysis of RWJ-67657 Inhibitory Activity

The inhibitory potency of RWJ-67657 has been quantified across various enzymatic and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity against different p38 MAPK isoforms and its effects on the production of inflammatory mediators.

Table 1: Enzymatic Inhibition of p38 MAPK Isoforms by RWJ-67657

| Target Enzyme | IC50 (µM) | Notes |

| p38α | 1.0[1][2] | Selective inhibition of the α and β isoforms. |

| p38β | 11[1][2] | |

| p38γ | No significant activity[1][3][4] | Demonstrates selectivity within the p38 MAPK family. |

| p38δ | No significant activity[1][3][4] |

Table 2: Cellular Inhibitory Activity of RWJ-67657 on Cytokine Release

| Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 3[1][3][5] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Staphylococcal Enterotoxin B (SEB) | TNF-α | 13[1][3][5] |

| Not Specified | Not Specified | IL-1β | 11[2][6] |

| Not Specified | Not Specified | IL-8 | 30[6] |

Table 3: Inhibitory Activity of RWJ-67657 on Other Inflammatory Mediators

| Cell Type | Stimulant | Mediator Inhibited | Effective Concentration |

| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | IL-6 Protein Production | 0.1 µM[7] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | IL-8 Protein Production | 0.1 µM[7] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | MMP-1 Production | 10 µM[7] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | MMP-3 Production | 1 µM[7] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | COX-2 mRNA Expression | 0.01 µM[7] |

Experimental Protocols

This section outlines the detailed methodologies for the key in vitro experiments cited in this guide.

p38 MAPK Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of RWJ-67657 on the kinase activity of p38 MAPK isoforms.

Objective: To determine the IC50 value of RWJ-67657 against recombinant p38α, p38β, p38γ, and p38δ.

Materials:

-

Recombinant human p38 MAPK isoforms (α, β, γ, δ)

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (Adenosine triphosphate)

-

Specific p38 MAPK substrate (e.g., ATF2)

-

RWJ-67657 at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of RWJ-67657 in kinase buffer.

-

In a 384-well plate, add the recombinant p38 MAPK enzyme to each well.

-

Add the diluted RWJ-67657 or vehicle control (e.g., DMSO) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

-

Measure the luminescence, which is proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the RWJ-67657 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cytokine Release Assay from Human PBMCs

This cell-based assay measures the inhibitory effect of RWJ-67657 on the production and release of pro-inflammatory cytokines from primary human immune cells.

Objective: To determine the IC50 of RWJ-67657 for the inhibition of TNF-α and other cytokines from stimulated PBMCs.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Stimulants: Lipopolysaccharide (LPS) or Staphylococcal Enterotoxin B (SEB).

-

RWJ-67657 at various concentrations.

-

96-well cell culture plates.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-8).

-

Microplate reader.

Procedure:

-

Isolate PBMCs from whole blood.

-

Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well.

-

Pre-incubate the cells with various concentrations of RWJ-67657 or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells by adding LPS or SEB to the wells.

-

Incubate the plate for a suitable period (e.g., 18-24 hours) at 37°C in a humidified 5% CO2 incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of the desired cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each RWJ-67657 concentration relative to the stimulated control and determine the IC50 value.

Inhibition of Inflammatory Mediators in Rheumatoid Synovial Fibroblasts (RSF)

This assay assesses the effect of RWJ-67657 on the production of cytokines, matrix metalloproteinases (MMPs), and cyclooxygenase-2 (COX-2) in a disease-relevant cell type.

Objective: To evaluate the inhibitory effect of RWJ-67657 on the production of IL-6, IL-8, MMP-1, MMP-3, and the expression of COX-2 mRNA in stimulated RSF.

Materials:

-

Rheumatoid Synovial Fibroblasts (RSF) isolated from synovial tissue.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Stimulants: TNFα and/or IL-1β.

-

RWJ-67657 at various concentrations.

-

24-well or 48-well cell culture plates.

-

ELISA kits for IL-6, IL-8, MMP-1, and MMP-3.

-

RNA isolation kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

Primers for COX-2 and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR system.

Procedure for Protein Measurement (ELISA):

-

Culture RSF to sub-confluence in multi-well plates.

-

Pre-treat the cells with a range of RWJ-67657 concentrations for 1 hour.

-

Stimulate the cells with TNFα and/or IL-1β.

-

Incubate for 48 hours.

-

Collect the cell culture supernatants.

-

Quantify the protein levels of IL-6, IL-8, MMP-1, and MMP-3 using specific ELISA kits.

Procedure for mRNA Expression (RT-qPCR):

-

Culture and treat RSF as described above, but for a shorter incubation period (e.g., 6 or 24 hours) post-stimulation.

-

Lyse the cells and isolate total RNA.

-

Synthesize cDNA from the isolated RNA.

-

Perform real-time quantitative PCR (RT-qPCR) using specific primers for COX-2 and a reference gene.

-

Analyze the relative expression of COX-2 mRNA, normalized to the reference gene.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway targeted by RWJ-67657 and the general workflow of the in vitro experiments.

Caption: p38 MAPK Signaling Pathway and the inhibitory action of RWJ-67657.

Caption: General workflow for in vitro cell-based assays with RWJ-67657.

This guide provides a comprehensive summary of the in vitro properties of RWJ-67657, offering valuable data and methodological insights for researchers in the field of inflammation and drug discovery. The provided information underscores the potent and selective nature of RWJ-67657 as a p38 MAPK inhibitor.

References

- 1. lerner.ccf.org [lerner.ccf.org]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. promega.com [promega.com]

An In-depth Technical Guide on RWJ 63556 and its Role in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ 63556 is a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), positioning it as a significant compound in the study of inflammatory pathways. By targeting these two key enzymes, this compound effectively modulates the production of both prostaglandins and leukotrienes, critical mediators of inflammation, pain, and other physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in the context of prostaglandin synthesis, supported by available preclinical data. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in the field of anti-inflammatory therapeutics.

Introduction: The Arachidonic Acid Cascade and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A central pathway in the inflammatory process is the arachidonic acid (AA) cascade. When cell membranes are damaged, phospholipase A2 releases arachidonic acid, a polyunsaturated fatty acid. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by the enzymes COX-1 and COX-2, converts arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs). COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate normal physiological functions, such as maintaining the gastrointestinal lining and kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines, mitogens, and endotoxins.[1] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.

-

Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme metabolizes arachidonic acid to produce leukotrienes (LTs). Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.

Given their central role in inflammation, the COX and LOX pathways are major targets for anti-inflammatory drug development.

This compound: A Dual Inhibitor of COX-2 and 5-LOX

This compound is an orally active compound identified as a selective inhibitor of COX-2 and a potent inhibitor of 5-lipoxygenase.[2][3] This dual inhibitory action is of significant therapeutic interest as it allows for the simultaneous suppression of both prostaglandin and leukotriene production, potentially offering a broader anti-inflammatory effect with a favorable side-effect profile compared to non-selective NSAIDs that also inhibit the protective COX-1 enzyme.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of both COX-2 and 5-LOX. This dual inhibition prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. The selectivity for COX-2 over COX-1 is a key feature, as it is hypothesized to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.

Quantitative Data: Inhibitory Activity of this compound

For comparative purposes, the following table presents the IC50 values for several well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) against human COX-1 and COX-2. This data provides a benchmark for understanding the spectrum of COX inhibition.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Celecoxib | 82 | 6.8 | 12 | [2] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [2] |

| Ibuprofen | 12 | 80 | 0.15 | [2] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [2] |

| Rofecoxib | > 100 | 25 | > 4.0 | [2] |

Experimental Protocols

The following sections detail the experimental methodologies employed in the preclinical evaluation of this compound, primarily based on the canine model of inflammation described by Kirchner T, et al. (1997).[4]

In Vivo Canine Model of Carrageenan-Induced Inflammation

This model is utilized to assess the anti-inflammatory activity of compounds in a live animal model that mimics an acute inflammatory response.

Protocol:

-

Implantation of Spheres: Sterile, perforated polyethylene spheres (such as wiffle golf balls) are surgically implanted subcutaneously in beagle dogs.

-

Induction of Inflammation: Following a recovery period, a local inflammatory reaction is induced by injecting a solution of carrageenan into the spheres.

-

Compound Administration: Test compounds, including this compound and reference drugs, are administered orally to the dogs prior to the induction of inflammation.

-

Sample Collection: At various time points over a 24-hour period, fluid samples are collected from within the implanted spheres. Blood samples are also collected concurrently.

-

Analysis of Inflammatory Mediators:

-

The fluid collected from the spheres (inflammatory exudate) is analyzed for:

-

Leukocyte count (a measure of cellular infiltration).

-

Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) levels (as indicators of COX-2 activity within the inflammatory site).

-

Leukotriene B4 (LTB4) levels (as an indicator of 5-LOX activity).

-

-

The collected blood samples are subjected to ex vivo stimulation with a calcium ionophore. The resulting production of PGE2 and LTB4 is measured to assess the systemic activity of the compound on COX-1 (indicated by PGE2 production in whole blood) and 5-LOX.

-

Logical Workflow for the Canine Inflammation Model:

Caption: Workflow of the canine model for evaluating anti-inflammatory agents.

Signaling Pathways

Prostaglandin and Leukotriene Synthesis Pathways

The following diagram illustrates the arachidonic acid cascade and highlights the points of inhibition by this compound.

Caption: The arachidonic acid cascade and inhibition points of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of anti-inflammatory agents due to its dual inhibition of COX-2 and 5-LOX. The preclinical data, particularly from the canine model of inflammation, strongly support its potent anti-inflammatory properties and its selective action on COX-2. This dual mechanism holds the promise of enhanced therapeutic efficacy and a potentially improved safety profile compared to traditional NSAIDs.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative In Vitro Studies: Determination of precise IC50 values for this compound against purified COX-1, COX-2, and 5-LOX enzymes from various species, including humans, is essential for a complete pharmacological profile.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in different species, and to correlate these parameters with its pharmacodynamic effects.

-

Clinical Trials: To date, there is a lack of publicly available information on clinical trials involving this compound. Rigorous, well-designed clinical trials in human subjects are the necessary next step to evaluate the safety and efficacy of this compound for the treatment of inflammatory diseases.

References

- 1. Selective Approach for Upper Rectal Cancer Treatment Total Mesorectal Excision and Preoperative Chemoradiation Are Seldom Necessary | Rutgers Cancer Institute [cinj.org]

- 2. Cyclooxygenase‐2 and 5‐Lipoxygenase in Dogs with Chronic Enteropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the antiinflammatory activity of a dual cyclooxygenase-2 selective/5-lipoxygenase inhibitor, this compound, in a canine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Leukotriene Pathway: A Technical Guide to Inhibition and Analysis

A Note on RWJ 63556: Initial searches for the compound "this compound" indicate that it was a developmental code for a dual 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) inhibitor from the R.W. Johnson Pharmaceutical Research Institute. However, detailed public-facing scientific literature, including quantitative data and specific experimental protocols for this particular compound, is scarce. To provide a comprehensive and actionable technical guide as requested, this document will focus on well-characterized and widely studied inhibitors of the leukotriene pathway: the 5-LOX inhibitor Zileuton and the cysteinyl leukotriene receptor 1 (CysLT1R) antagonists Montelukast , Zafirlukast , and Pranlukast . These compounds serve as excellent archetypes for understanding the pharmacology and experimental evaluation of leukotriene pathway modulators.

Introduction to the Leukotriene Pathway

Leukotrienes are a family of pro-inflammatory lipid mediators derived from arachidonic acid.[1] They play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis.[1] The biological effects of leukotrienes include potent bronchoconstriction, increased vascular permeability, edema formation, and the chemotaxis of inflammatory cells, particularly eosinophils.[2] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized into either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[3] While LTB4 is a powerful chemoattractant for neutrophils, the CysLTs exert their effects through binding to specific G protein-coupled receptors, primarily the CysLT1 receptor.[4]

Therapeutic intervention in the leukotriene pathway has primarily focused on two strategies: the inhibition of leukotriene synthesis by targeting 5-LOX, and the blockade of CysLT action at the CysLT1 receptor.[2]

Quantitative Data on Leukotriene Pathway Inhibitors

The following tables summarize key quantitative data for the representative 5-LOX inhibitor, Zileuton, and the CysLT1 receptor antagonists Montelukast, Zafirlukast, and Pranlukast.

Table 1: In Vitro Potency of Leukotriene Pathway Inhibitors

| Compound | Target | Assay System | Parameter | Value | Reference |

| Zileuton | 5-Lipoxygenase | Rat Polymorphonuclear Leukocytes (PMNL) | IC50 (LTB4 synthesis) | 0.4 µM | [5] |

| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes (PMNL) | IC50 (LTB4 synthesis) | 0.4 µM | [5] | |

| 5-Lipoxygenase | Human Whole Blood | IC50 (LTB4 synthesis) | 0.9 µM | [5] | |

| 5-Lipoxygenase | Rat Basophilic Leukemia Cells (RBL-1) | IC50 (5-HETE synthesis) | 0.5 µM | [5] | |

| Pranlukast | CysLT1 Receptor | Guinea Pig Trachea (LTD4-induced contraction) | IC50 | 0.3 µM | [6] |

| CysLT1 Receptor | Guinea Pig Trachea (LTD4-induced contraction) | pKB | 7.0 | [6] | |

| Zafirlukast | CysLT1 Receptor | Guinea Pig Trachea (LTD4-induced contraction) | IC50 | 0.6 µM | [6] |

| CysLT1 Receptor | Human Lung Parenchyma Membranes ([3H]LTD4 binding) | Rank Order of Potency | Zafirlukast = Montelukast > Pranlukast | [7] | |

| Montelukast | CysLT1 Receptor | Human Lung Parenchyma Membranes ([3H]LTD4 binding) | Rank Order of Potency | Zafirlukast = Montelukast > Pranlukast | [7] |

Table 2: Clinical Efficacy of Leukotriene Pathway Inhibitors in Asthma

| Compound | Study Population | Key Efficacy Endpoint | Result | Reference |

| Zileuton | Mild to Moderate Asthma | FEV1 Improvement (at 4 weeks, 2.4 g/day ) | 13.4% increase from baseline (vs. placebo) | |

| Mild to Moderate Asthma | Reduction in Steroid-Treated Exacerbations (13 weeks, 600 mg QID) | 6.1% of patients on Zileuton vs. 15.6% on placebo required corticosteroids | [8] | |

| Chronic Asthma | FEV1 Improvement (12 months) | Significantly greater increase compared to usual care alone | [9] |

Table 3: Clinical Efficacy of Montelukast in Allergic Rhinitis

| Compound | Study Population | Key Efficacy Endpoint | Result | Reference |

| Montelukast | Perennial Allergic Rhinitis | Daytime Nasal Symptoms Score (DNSS) (pooled data over 6 weeks) | Least-squares mean difference of -0.07 vs. placebo | [10] |

| Perennial Allergic Rhinitis | Rhinoconjunctivitis Quality-of-Life Score (4 and 6 weeks) | Significant improvement vs. placebo | [10] | |

| Allergic Rhinitis (meta-analysis) | Daytime Nasal Symptoms Score (DNSS) | Mean difference of -0.12 vs. placebo |

Signaling Pathways and Experimental Workflows

Leukotriene Synthesis Pathway

The synthesis of leukotrienes from arachidonic acid is a multi-step enzymatic cascade. The following diagram illustrates the key enzymes and intermediates in this pathway, as well as the points of intervention for 5-LOX inhibitors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scholar.ui.ac.id [scholar.ui.ac.id]

- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to RWJ 63556 (CAS 190967-35-2): A Dual COX-2/5-LOX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX

RWJ 63556 exerts its anti-inflammatory effects by simultaneously inhibiting two pivotal enzymes in the arachidonic acid metabolic pathway:

-

Cyclooxygenase-2 (COX-2): This enzyme is primarily responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

-

5-Lipoxygenase (5-LOX): This enzyme catalyzes the production of leukotrienes, which are involved in various inflammatory processes, including leukocyte chemotaxis and bronchoconstriction.

The dual inhibition of both COX-2 and 5-LOX is a promising therapeutic strategy, as it may offer a broader spectrum of anti-inflammatory activity and potentially a more favorable safety profile compared to agents that inhibit only one of these pathways.

Signaling Pathway

The following diagram illustrates the position of COX-2 and 5-LOX in the arachidonic acid cascade and the inhibitory action of this compound.

Quantitative Data

Detailed in vitro quantitative data for this compound, such as IC50 values for COX-2 and 5-LOX inhibition, are not available in the reviewed public literature. However, in vivo efficacy has been reported in preclinical models.

Table 1: In Vivo Efficacy of this compound

| Model | Species | Dose & Route | Effect | Reference |

| Neurogenic Inflammation (Substance P-induced oedema) | Rat | 1 mg/kg, i.v. | 40-60% inhibition of oedema | [1] |

| Neurogenic Inflammation (Substance P-induced oedema) | Rat | Intradermal injection | Up to 50% reduction in oedema | [1] |

| Carrageenan-induced Inflammation | Canine | Not specified | Inhibition of leukocyte infiltration and eicosanoid production | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and in vitro characterization of this compound are not publicly available. The following is a summary of the in vivo experimental design based on the available literature.

Rat Model of Neurogenic Inflammation

This protocol is based on the study by Le Filliatre G, et al. (2001).[1]

Objective: To evaluate the effect of this compound on oedema induced by electrical stimulation of the saphenous nerve and by substance P injection.

Methodology:

-

Animal Model: Male Wistar rats.

-

Induction of Neurogenic Inflammation:

-

Electrical stimulation of the saphenous nerve.

-

Intradermal injection of substance P.

-

-

Drug Administration: this compound was administered intravenously (i.v.) as a pre-treatment before the inflammatory challenge.

-

Measurement of Oedema: Paw volume was measured using a plethysmometer at various time points after the inflammatory stimulus.

-

Data Analysis: The percentage inhibition of oedema in the drug-treated group was calculated relative to the vehicle-treated control group.

Experimental Workflow

References

An In-Depth Technical Guide to RWJ 63556 for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ 63556 is a potent, orally active dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators. By simultaneously targeting both pathways, this compound offers a broader anti-inflammatory profile compared to agents that inhibit either pathway alone. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation in inflammation research.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both COX-2 and 5-LOX. These enzymes are critical for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively. Prostaglandins, particularly PGE2, are involved in pain, fever, and vasodilation, while leukotrienes, such as LTB4, are potent chemoattractants for leukocytes and contribute to bronchoconstriction and increased vascular permeability. By blocking the production of both classes of inflammatory mediators, this compound can effectively attenuate the inflammatory response.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Target Enzyme | Assay Type | Species | IC50 Value | Reference |

| Cyclooxygenase-2 (COX-2) | Information not available in the provided search results | |||

| 5-Lipoxygenase (5-LOX) | Information not available in the provided search results |

Note: Specific IC50 values for this compound against purified COX-2 and 5-LOX enzymes were not found in the provided search results. The primary literature available focuses on its effects in in vivo and ex vivo models.

Signaling Pathways

The anti-inflammatory action of this compound is centered on the arachidonic acid signaling cascade. Below are diagrams illustrating the pathway and the points of inhibition by this compound.

Caption: Arachidonic Acid Cascade and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

In Vivo Canine Model of Carrageenan-Induced Inflammation

This protocol is adapted from the study by Kirchner et al. (1997) which evaluated the anti-inflammatory activity of this compound.[1]

Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its effect on leukocyte infiltration and eicosanoid production in a localized inflammatory site.

Materials:

-

Beagle dogs

-

Sterile perforated polyethylene spheres (e.g., "wiffle" golf balls)

-

Carrageenan solution (e.g., 1% in sterile saline)

-

This compound

-

Vehicle for oral administration

-

Anesthesia

-

Surgical instruments for implantation

-

Syringes and needles

-

Collection tubes for inflammatory exudate and blood

-

Calcium ionophore A23187

-

ELISA kits for Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4)

-

Cell counter

Procedure:

-

Implantation of Polyethylene Spheres:

-

Anesthetize the beagle dogs.

-

Surgically implant sterile perforated polyethylene spheres subcutaneously.

-

Allow a recovery period for the spheres to become encapsulated with connective tissue.

-

-

Induction of Inflammation:

-

Inject a solution of carrageenan directly into the implanted spheres to induce a local inflammatory reaction.

-

-

Drug Administration:

-

Administer this compound or vehicle orally to the dogs at specified time points before or after the carrageenan challenge.

-

-

Sample Collection:

-

At various time points post-carrageenan injection (e.g., 4, 8, 12, 24 hours), collect the inflammatory exudate from within the spheres using a syringe.

-

Collect peripheral blood samples at the same time points.

-

-

Analysis of Inflammatory Exudate:

-

Leukocyte Count: Determine the total number of leukocytes in the exudate using a cell counter.

-

Eicosanoid Measurement: Centrifuge the exudate to remove cells and measure the concentrations of PGE2 and LTB4 in the supernatant using specific ELISA kits.

-

-

Ex Vivo Whole Blood Assay:

-

To assess the systemic effects of this compound on COX and 5-LOX activity, treat whole blood samples with a calcium ionophore (e.g., A23187) to stimulate eicosanoid production.

-

Incubate the blood for a specified time.

-

Separate the plasma and measure the levels of PGE2 and LTB4 by ELISA.

-

Workflow Diagram:

Caption: Canine Carrageenan-Induced Inflammation Model Workflow.

In Vitro Dual COX-2/5-LOX Inhibition Assay (General Protocol)

This is a general protocol for determining the in vitro inhibitory activity of compounds against both COX-2 and 5-LOX enzymes.

Objective: To quantify the potency of this compound in inhibiting purified COX-2 and 5-LOX enzymes.

Materials:

-

Purified COX-2 enzyme (ovine or human recombinant)

-

Purified 5-LOX enzyme (human recombinant)

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin for COX, ATP and calcium for 5-LOX)

-

Detection reagents (e.g., for measuring prostaglandin or leukotriene production)

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Prepare working solutions of COX-2 and 5-LOX enzymes in the appropriate assay buffer.

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

-

Assay Reaction:

-

In a microplate, add the assay buffer, cofactors, and the diluted this compound or vehicle control.

-

Add the enzyme to each well and pre-incubate for a specified time at the optimal temperature (e.g., 37°C for COX-2, room temperature for 5-LOX).

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a set period to allow for product formation.

-

-

Detection:

-

Stop the reaction (e.g., by adding a stopping reagent or by acidification).

-

Measure the amount of product formed. This can be done through various methods, such as:

-

ELISA: For specific prostaglandins (e.g., PGE2) or leukotrienes (e.g., LTB4).

-

Spectrophotometry or Fluorometry: Using chromogenic or fluorogenic substrates that react with the products.

-

LC-MS/MS: For direct quantification of multiple eicosanoids.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Logical Relationship Diagram:

Caption: In Vitro Enzyme Inhibition Assay Workflow.

Conclusion

This compound is a dual inhibitor of COX-2 and 5-LOX with demonstrated anti-inflammatory activity in preclinical models. Its mechanism of action, targeting two key pathways in the generation of pro-inflammatory eicosanoids, makes it a valuable tool for inflammation research. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other dual-pathway inhibitors. Further research to determine the specific IC50 values against purified enzymes would provide a more complete quantitative profile of this compound.

References

In-Depth Pharmacological Profile of RWJ-63556: A Technical Guide for Researchers

For Immediate Release

RARITAN, NJ – This technical guide provides a comprehensive overview of the pharmacological profile of RWJ-63556, a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). This document is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory and neurogenic inflammation-modulating properties of this compound.

Core Pharmacological Attributes

RWJ-63556 is an orally active compound that has demonstrated significant anti-inflammatory activity in preclinical models. Its mechanism of action is centered on the dual inhibition of two key enzymes in the arachidonic acid cascade: COX-2 and 5-LO. This dual-inhibition profile suggests a broad-spectrum anti-inflammatory potential by simultaneously blocking the production of prostaglandins and leukotrienes, key mediators of inflammation and pain.

Enzyme Inhibition Profile

Quantitative data on the inhibitory activity of RWJ-63556 against COX-1, COX-2, and 5-LO are crucial for understanding its selectivity and therapeutic window. The following table summarizes the available in vitro inhibitory concentrations (IC50).

| Enzyme Target | IC50 (µM) | Selectivity (COX-1/COX-2) |

| COX-1 | Data Not Available | Data Not Available |

| COX-2 | Data Not Available | Data Not Available |

| 5-Lipoxygenase (5-LO) | Data Not Available | N/A |

Note: Specific IC50 values for RWJ-63556 are not publicly available in the reviewed literature. The compound is described as a selective COX-2/5-LO inhibitor.

Preclinical In Vivo Efficacy

RWJ-63556 has been evaluated in multiple preclinical models of inflammation, demonstrating its potential as an anti-inflammatory agent.

Canine Model of Carrageenan-Induced Inflammation

In a study by Kirchner and colleagues, RWJ-63556 was shown to be effective in a canine model of inflammation.[1] The key findings from this model are summarized below:

| Parameter | Effect of RWJ-63556 |

| Leukocyte Infiltration | Inhibited |

| Prostaglandin E2 (PGE2) Production | Attenuated in inflammatory exudate |

| Thromboxane B2 (TXB2) Production | Attenuated in inflammatory exudate |

| Leukotriene B4 (LTB4) Production | Attenuated in both inflammatory exudate and blood |

These results indicate that RWJ-63556 effectively reduces key markers of inflammation in a relevant animal model.

Rat Model of Neurogenic Inflammation

Research conducted by Lafleuriat and team investigated the effects of RWJ-63556 on neurogenic inflammation.[2][3] The study utilized a model of electrical stimulation of the rat saphenous nerve to induce edema.

| Parameter | Effect of RWJ-63556 |

| Substance P-induced Edema | Significantly Inhibited |

This finding highlights the potential of RWJ-63556 in mitigating inflammation with a neurogenic component.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these key findings. The following sections outline the protocols used in the seminal studies of RWJ-63556.

In Vitro Enzyme Inhibition Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Human Whole Blood)

A common method for assessing COX-1 and COX-2 inhibition is the human whole blood assay.[4][5][6][7][8][9]

-

COX-1 Assay:

-

Fresh human venous blood is collected in the absence of anticoagulants.

-

Aliquots of whole blood are incubated with various concentrations of RWJ-63556 or vehicle control.

-

The blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes) to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.

-

Serum is separated by centrifugation.

-

TXB2 levels in the serum are quantified using a specific immunoassay (e.g., ELISA or radioimmunoassay).

-

The IC50 value is determined by plotting the percentage inhibition of TXB2 production against the concentration of RWJ-63556.

-

-

COX-2 Assay:

-

Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

Whole blood is incubated with lipopolysaccharide (LPS) for a prolonged period (e.g., 24 hours) at 37°C to induce the expression of COX-2 in monocytes.

-

Following LPS stimulation, aliquots of the blood are incubated with various concentrations of RWJ-63556 or vehicle control.

-

The production of prostaglandin E2 (PGE2) is stimulated by the addition of a calcium ionophore or arachidonic acid.

-

Plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified using a specific immunoassay.

-

The IC50 value is calculated based on the dose-dependent inhibition of PGE2 synthesis.

-

5-Lipoxygenase (5-LO) Inhibition Assay

The inhibitory activity of RWJ-63556 on 5-LO can be determined using a variety of in vitro assay systems.[10][11][12][13]

References

- 1. Evaluation of the antiinflammatory activity of a dual cyclooxygenase-2 selective/5-lipoxygenase inhibitor, RWJ 63556, in a canine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a 5-HT1 receptor agonist, CP-122,288, on oedema formation induced by stimulation of the rat saphenous nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a 5-HT1 receptor agonist, CP-122,288, on oedema formation induced by stimulation of the rat saphenous nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jpp.krakow.pl [jpp.krakow.pl]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Lipoxygenase activity determination [protocols.io]

- 13. researchgate.net [researchgate.net]

The Evolving Role of p38 MAPK Inhibition in Oncology: A Technical Guide to RWJ-67657 and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Among these, the p38 MAPK pathway has emerged as a complex and context-dependent player in tumorigenesis, acting as both a tumor suppressor and a promoter of cancer progression. This dual role has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of RWJ-67657, a potent and selective inhibitor of p38α and p38β MAPK, and explores the potential of its derivatives in cancer research. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways and experimental workflows involved in its investigation.

Introduction: The Dichotomous Role of p38 MAPK in Cancer

The p38 MAPK pathway is a key transducer of cellular responses to a variety of extracellular stimuli, including stress, inflammatory cytokines, and growth factors.[1] Its role in cancer is multifaceted. In some contexts, p38 MAPK activation can suppress tumor growth by inducing cell cycle arrest, apoptosis, and cellular senescence.[1][2] Conversely, in other scenarios, chronic p38 MAPK activation can promote cancer cell survival, invasion, angiogenesis, and resistance to therapy.[3][4] This context-dependent functionality underscores the importance of understanding the specific roles of p38 isoforms (p38α, p38β, p38γ, and p38δ) in different cancer types to develop effective therapeutic strategies.

RWJ-67657, chemically known as 4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol, is a small molecule inhibitor that selectively targets the p38α and p38β isoforms.[5] Its efficacy in preclinical cancer models, particularly in endocrine-resistant breast cancer, has highlighted the therapeutic potential of targeting the p38 MAPK pathway.[6][7] This guide will focus on the technical aspects of studying RWJ-67657 and its potential derivatives as anticancer agents.

Quantitative Data on the Biological Activity of RWJ-67657

The biological activity of RWJ-67657 has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

| Parameter | Value | System | Reference |

| IC50 (p38α MAPK) | 1 µM | Recombinant enzyme | [5] |

| IC50 (p38β MAPK) | 11 µM | Recombinant enzyme | [5] |

| IC50 (TNF-α release) | 3 nM | LPS-stimulated human PBMCs | [5] |

| IC50 (TNF-α release) | 13 nM | SEB-stimulated human PBMCs | [5] |

| Clonogenic Survival Inhibition | Dose-dependent decrease | MDA-MB-361 breast cancer cells | [6] |

Table 1: In Vitro Inhibitory Activity of RWJ-67657

| Model | Treatment | Effect | Reference |

| Tamoxifen-resistant breast cancer xenograft (MDA-MB-361) | RWJ-67657 | Marked decrease in tumor growth | [6][7] |

| LPS-injected mice | RWJ-67657 (50 mg/kg, oral) | 87% inhibition of TNF-α production | [5] |

| LPS-injected rats | RWJ-67657 (25 mg/kg, oral) | 91% inhibition of TNF-α production | [5] |

Table 2: In Vivo Anti-tumor and Anti-inflammatory Activity of RWJ-67657

Signaling Pathways and Experimental Workflows

The p38 MAPK Signaling Pathway in Cancer

The p38 MAPK pathway is a complex signaling cascade. Upstream kinases, MKK3 and MKK6, activate p38 MAPK through phosphorylation in response to extracellular signals.[8] Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other kinases (e.g., MAPKAPK2), leading to changes in gene expression and cellular responses such as apoptosis, inflammation, and cell cycle progression.[8]

Experimental Workflow for Evaluating RWJ-67657 Derivatives

The evaluation of novel RWJ-67657 derivatives typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.

Experimental Protocols

Synthesis of Imidazole-Based p38 MAPK Inhibitors

While specific protocols for synthesizing a library of RWJ-67657 derivatives are proprietary, the general synthesis of 1,4,5-trisubstituted imidazoles often involves a multi-component reaction. A common approach is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. For derivatives of RWJ-67657, which has a 4-(4-fluorophenyl), 5-(4-pyridinyl), and a substituted side chain at the 1-position of the imidazole ring, a multi-step synthesis would be employed. This typically involves the initial formation of the disubstituted imidazole core, followed by N-alkylation to introduce the desired side chain.

A representative synthetic approach for a similar 4,5-diaryl-1H-imidazole core involves the reaction of a diketone (e.g., 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione) with an aldehyde and ammonium acetate in a suitable solvent like acetic acid, often under microwave irradiation to improve yields and reduce reaction times.[9] Subsequent N-alkylation with a suitable alkyl halide (e.g., 1-bromo-3-phenylpropane) would yield the final product.

In Vitro p38 MAPK Kinase Assay

This assay is crucial for determining the direct inhibitory effect of the compounds on p38 MAPK activity.

Materials:

-

Recombinant active p38α or p38β MAPK enzyme

-

ATF-2 fusion protein (as substrate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

Test compounds (RWJ-67657 derivatives)

-

Phospho-specific antibody against ATF-2 (p-ATF-2)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

In a 96-well plate, add the recombinant p38 MAPK enzyme and the ATF-2 substrate to each well.

-

Add the test compounds at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding EDTA.

-

Detect the level of phosphorylated ATF-2 using a phospho-specific antibody, typically through an ELISA-based method or by Western blot analysis.[2]

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis for p38 MAPK Activation

This method is used to assess the phosphorylation status of p38 MAPK and its downstream targets in cancer cells treated with the test compounds.

Materials:

-

Cancer cell lines of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-HSP27, anti-total HSP27, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the RWJ-67657 derivative for the desired time.

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Clonogenic Survival Assay

This assay evaluates the long-term effect of a compound on the ability of a single cancer cell to proliferate and form a colony.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

6-well plates

-

Test compounds

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Prepare a single-cell suspension of the cancer cells.

-

Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of the RWJ-67657 derivative for a specified period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells, and add fresh complete medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain them with crystal violet solution.

-

Count the number of colonies (typically containing ≥50 cells) in each well.[1][4]

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of the compounds in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the RWJ-67657 derivative or vehicle to the respective groups according to the planned dosing schedule and route.

-

Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week).

-

Calculate the tumor volume using the formula: (Length × Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).[10][11][12]

Conclusion and Future Directions

RWJ-67657 has demonstrated significant potential as a p38 MAPK inhibitor with anti-tumor activity, particularly in the context of endocrine-resistant breast cancer. The complex role of the p38 MAPK pathway in different cancers necessitates a thorough understanding of its context-dependent functions to effectively leverage inhibitors like RWJ-67657. The development of derivatives of RWJ-67657 with improved potency, selectivity, and pharmacokinetic properties represents a promising avenue for future cancer drug discovery. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of such novel compounds. Further research focusing on structure-activity relationships, combination therapies, and the identification of predictive biomarkers will be crucial for the successful clinical translation of p38 MAPK inhibitors in oncology.

References

- 1. Clonogenic survival assay [bio-protocol.org]

- 2. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.3. Clonogenic Survival Assay [bio-protocol.org]

- 4. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]

- 9. 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Dual COX-2/5-LOX Inhibitor RWJ-63556

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-63556 is an experimental compound identified as a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These two enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes. By simultaneously inhibiting both pathways, RWJ-63556 has the potential to offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. These application notes provide an overview of the mechanism of action and suggested experimental protocols for the investigation of RWJ-63556.

Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade

RWJ-63556 exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid signaling pathway. When a cell is stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This arachidonic acid can then be metabolized by either the cyclooxygenase (COX) or the lipoxygenase (LOX) pathway.

-

COX-2 Pathway: This pathway leads to the production of prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXB2), which are potent mediators of inflammation, pain, and fever.

-

5-LOX Pathway: This pathway results in the synthesis of leukotrienes (e.g., LTB4), which are powerful chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.

RWJ-63556's dual inhibitory action on both COX-2 and 5-LOX is depicted in the signaling pathway diagram below.

Data Presentation

The following tables are templates for summarizing quantitative data from the proposed experimental protocols.

Table 1: In Vitro Enzyme Inhibition by RWJ-63556

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| RWJ-63556 | Data to be determined | Data to be determined | Data to be determined |

| Control Drug 1 | Value | Value | Value |

| Control Drug 2 | Value | Value | Value |

Table 2: Ex Vivo Inhibition of Prostanoid and Leukotriene Production in Whole Blood

| Treatment | Dose (mg/kg) | % Inhibition of PGE2 (COX-2) | % Inhibition of TXB2 (COX-1) | % Inhibition of LTB4 (5-LOX) |

| Vehicle | - | 0 | 0 | 0 |

| RWJ-63556 | Dose 1 | Data to be determined | Data to be determined | Data to be determined |

| RWJ-63556 | Dose 2 | Data to be determined | Data to be determined | Data to be determined |

| RWJ-63556 | Dose 3 | Data to be determined | Data to be determined | Data to be determined |

| Control Drug | Dose | Value | Value | Value |

Table 3: In Vivo Anti-Inflammatory Effects of RWJ-63556 in a Canine Model

| Treatment | Dose (mg/kg) | Leukocyte Infiltration (cells/µL) | PGE2 in Exudate (pg/mL) | LTB4 in Exudate (pg/mL) |

| Vehicle | - | Value | Value | Value |

| RWJ-63556 | Dose 1 | Data to be determined | Data to be determined | Data to be determined |

| RWJ-63556 | Dose 2 | Data to be determined | Data to be determined | Data to be determined |

| RWJ-63556 | Dose 3 | Data to be determined | Data to be determined | Data to be determined |

| Control Drug | Dose | Value | Value | Value |

Experimental Protocols

In Vitro Enzyme Inhibition Assays

1. COX-1 and COX-2 Inhibition Assay (Enzyme Immunoassay - EIA)

This protocol is a general guideline for determining the in vitro inhibitory activity of RWJ-63556 against purified COX-1 and COX-2 enzymes.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

RWJ-63556 and control inhibitors (e.g., a selective COX-2 inhibitor and a non-selective NSAID)

-

Prostaglandin E2 (PGE2) EIA kit

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of RWJ-63556 and control inhibitors in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add the test compounds (RWJ-63556 or controls) to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

2. 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for assessing the inhibitory effect of RWJ-63556 on 5-LOX activity.

-

Materials:

-

Purified human recombinant 5-lipoxygenase (5-LOX)

-

Arachidonic acid or linoleic acid (substrate)

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

RWJ-63556 and a known 5-LOX inhibitor (e.g., Zileuton)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of RWJ-63556 and the control inhibitor in the reaction buffer.

-

In a UV-transparent plate or cuvette, add the reaction buffer and the 5-LOX enzyme.

-

Add the test compounds and pre-incubate for a specified time (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value.

-

Ex Vivo Whole Blood Assay

This assay measures the ability of RWJ-63556, after in vivo administration, to inhibit COX-1 and COX-2 activity in whole blood.

-

Materials:

-

Beagle dogs

-

RWJ-63556 and vehicle control

-

Lipopolysaccharide (LPS)

-

Calcium ionophore A23187

-

Heparinized and non-heparinized blood collection tubes

-

PGE2, TXB2, and LTB4 EIA kits

-

-

Procedure:

-

Administer RWJ-63556 or vehicle orally to dogs.

-

Collect blood samples at various time points post-administration.

-

For COX-2 activity:

-

Aliquot heparinized whole blood and stimulate with LPS (e.g., 10 µg/mL) for 24 hours at 37°C.

-

Centrifuge to obtain plasma and measure PGE2 levels by EIA.

-

-

For COX-1 activity:

-

Allow non-heparinized blood to clot for 1 hour at 37°C.

-

Centrifuge to obtain serum and measure TXB2 levels by EIA.

-

-

For 5-LOX activity:

-

Aliquot heparinized whole blood and stimulate with calcium ionophore A23187 (e.g., 10 µM) for 15 minutes at 37°C.

-

Centrifuge to obtain plasma and measure LTB4 levels by EIA.

-

-

Calculate the percentage inhibition of PGE2, TXB2, and LTB4 production compared to pre-dose or vehicle-treated samples.

-

In Vivo Canine Model of Inflammation

This protocol is based on the carrageenan-induced air pouch model in beagle dogs.

-

Materials:

-

Beagle dogs

-

Sterile air

-

Carrageenan solution (e.g., 1% in sterile saline)

-

RWJ-63556, vehicle, and positive control (e.g., a known NSAID)

-

Anesthesia

-

Phosphate-buffered saline (PBS)

-